molecular formula C10H6F3N3O B14865182 5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde

5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B14865182
M. Wt: 241.17 g/mol
InChI Key: PROVUORKBBMKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring with a carbaldehyde functional group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes under acidic conditions to form the triazole ring. The trifluoromethyl group can be introduced through various trifluoromethylation reactions, such as the use of trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the combination of its trifluoromethyl group, triazole ring, and aldehyde functional group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H6F3N3O

Molecular Weight

241.17 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carbaldehyde

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-3-1-6(2-4-7)9-14-8(5-17)15-16-9/h1-5H,(H,14,15,16)

InChI Key

PROVUORKBBMKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.